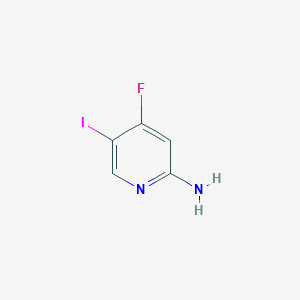

4-Fluoro-5-iodopyridin-2-amine

Description

BenchChem offers high-quality 4-Fluoro-5-iodopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-iodopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISISXJYGIZUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305616 | |

| Record name | 4-Fluoro-5-iodo-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708974-12-2 | |

| Record name | 4-Fluoro-5-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708974-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5-iodo-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of 4-Fluoro-5-iodopyridin-2-amine from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, technically-grounded pathway for the synthesis of 4-Fluoro-5-iodopyridin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. The described synthetic strategy is a multi-step process designed to overcome the challenges of direct functionalization of the pyridine ring, focusing on regioselective control at each stage.

Strategic Overview: A Multi-Step Approach

Direct fluorination and iodination of 2-aminopyridine at the desired C4 and C5 positions, respectively, is synthetically challenging due to the directing effects of the amino group and the inherent reactivity of the pyridine ring. Therefore, a robust, multi-step sequence is employed. The core strategy involves activating the pyridine ring for C4-functionalization via N-oxidation, followed by a series of transformations to install the fluoro and iodo substituents in a controlled manner.

Caption: Overall synthetic workflow from 2-aminopyridine to the target compound.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: N-Oxidation of 2-Aminopyridine

-

Objective: To activate the pyridine ring for electrophilic substitution at the C4 position.

-

Rationale: The N-oxide functionality electronically activates the C4 position, making it susceptible to nitration in the subsequent step. Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

-

In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise, maintaining the internal temperature below 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~8.

-

The product, 2-aminopyridine N-oxide, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Nitration of 2-Aminopyridine N-oxide

-

Objective: To introduce a nitro group at the C4 position.

-

Rationale: The N-oxide directs the electrophilic nitration to the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent.[1]

Protocol:

-

To a flask containing concentrated sulfuric acid, cool to 0 °C and slowly add 2-aminopyridine N-oxide in portions, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add fuming nitric acid dropwise while maintaining the low temperature.

-

After addition, heat the reaction mixture to 125-130 °C for 3-4 hours.[1]

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the product.

-

Filter the resulting yellow solid, wash thoroughly with water, and dry to yield 2-amino-4-nitropyridine N-oxide.[1]

Step 3: Deoxygenation of 2-Amino-4-nitropyridine N-oxide

-

Objective: To remove the N-oxide group.

-

Rationale: The N-oxide has served its purpose of directing the nitration and is now removed to yield the 2-amino-4-nitropyridine intermediate. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent.

Protocol:

-

Suspend 2-amino-4-nitropyridine N-oxide in a suitable solvent such as chloroform or dichloromethane.

-

Cool the suspension in an ice bath.

-

Add phosphorus trichloride dropwise. An exothermic reaction will occur.

-

After the addition, allow the mixture to stir at room temperature for a few hours.

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-nitropyridine.

Step 4: Reduction of 2-Amino-4-nitropyridine

-

Objective: To convert the nitro group to an amino group, forming 2,4-diaminopyridine.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[2][3]

Protocol:

-

Dissolve 2-amino-4-nitropyridine in a solvent like ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to yield 2,4-diaminopyridine.

Step 5: Selective Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Objective: To selectively replace the C4 amino group with a fluorine atom.

-

Rationale: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring.[4] The C4 amino group is more basic and thus more readily diazotized than the C2 amino group. The resulting diazonium salt is then thermally decomposed in the presence of a fluoride source.

Protocol:

-

Dissolve 2,4-diaminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly between 0 and 5 °C to form the diazonium tetrafluoroborate salt.

-

The salt will precipitate from the solution. Collect it by filtration and wash with cold ether.

-

Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.

-

Thermally decompose the salt, typically by heating it gently in an inert, high-boiling solvent like toluene or xylene, until nitrogen evolution ceases.

-

After cooling, purify the resulting 2-amino-4-fluoropyridine by column chromatography.[5][6]

Step 6: Electrophilic Iodination

-

Objective: To install the iodine atom at the C5 position.

-

Rationale: The final step is an electrophilic aromatic substitution. The amino group at C2 is an activating, ortho-para director, while the fluorine at C4 is a deactivating group. The C5 position is para to the activating amino group, making it the most favorable site for iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.[7]

Protocol:

-

Dissolve 2-amino-4-fluoropyridine in a suitable solvent like acetonitrile or dichloromethane.[7]

-

Add N-Iodosuccinimide (NIS) in one portion.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[7]

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford the final product, 4-fluoro-5-iodopyridin-2-amine.

Characterization and Data

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |

| 2-Aminopyridine N-oxide | C₅H₆N₂O | 110.11 | White to off-white solid |

| 2-Amino-4-nitropyridine | C₅H₅N₃O₂ | 139.11 | Yellow solid |

| 2,4-Diaminopyridine | C₅H₇N₃ | 109.13 | Crystalline solid |

| 2-Amino-4-fluoropyridine | C₅H₅FN₂ | 112.11 | White solid |

| 4-Fluoro-5-iodopyridin-2-amine | C₅H₄FIN₂ | 238.00 | Solid |

Key characterization signals would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the regiochemistry and elemental composition at each stage.

Safety and Handling

-

General Precautions: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Specific Hazards:

-

Nitrating agents (Nitric Acid/Sulfuric Acid): Extremely corrosive. Handle with extreme care.

-

Phosphorus Trichloride (PCl₃): Corrosive and reacts violently with water.

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate large quantities and handle with care.

-

N-Iodosuccinimide (NIS): Irritant. Avoid inhalation and contact with skin.

-

Conclusion

The synthesis of 4-fluoro-5-iodopyridin-2-amine from 2-aminopyridine is a challenging but achievable process through a logical, multi-step sequence. By leveraging the directing effects of an N-oxide intermediate and employing well-established named reactions like the Balz-Schiemann reaction, the desired substitution pattern can be obtained with high regiochemical control. Careful execution of each step and rigorous purification of intermediates are critical for the overall success of this synthesis.

References

-

Org Prep Daily. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Available from: [Link]

-

Lundgren, R. J., et al. (2011). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Organic Letters, 13(21), 5886-5889. Available from: [Link]

-

Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5254-5257. Available from: [Link]

-

Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 73(16), 6475-6477. Available from: [Link]

-

Movassaghi, M., & Hill, M. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274-2280. Available from: [Link]

- Google Patents. (n.d.). CN103420904A - Method for preparing 2,4-diaminopyridine.

-

Horejsi, M., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide. Available from: [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Available from: [Link]

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Wang, Z., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(9), 1184. Available from: [Link]

-

Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]

- Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.

-

OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Available from: [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. Available from: [Link]

-

ECSOC-4. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

-

RSC Advances. (2015). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Available from: [Link]

-

Zhang, W., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. Organic Letters, 20(16), 4858-4861. Available from: [Link]

- Google Patents. (n.d.). DE454695C - Process for the preparation of 2-amino-5-iodopyridine.

-

Angewandte Chemie. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Available from: [Link]

-

Molecules. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

-

Nuclear Medicine and Biology. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available from: [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

ResearchGate. (n.d.). Four-component synthesis of 2-aminopyridines. Available from: [Link]

-

MDPI. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Available from: [Link]

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.org [mdpi.org]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Fluoro-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features—a pyridine core, an amine group, and two distinct halogens (fluorine and iodine)—offer versatile handles for synthetic elaboration, making it a valuable scaffold for generating novel molecular entities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Fluoro-5-iodopyridin-2-amine, alongside detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers in their laboratory work. While experimental data for this specific compound is limited in public literature, this guide synthesizes available information, data from closely related analogues, and standard analytical methodologies to serve as a foundational resource.

Introduction: The Strategic Value of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic introduction of halogens, such as fluorine and iodine, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine, the most electronegative element, can enhance metabolic stability, improve binding affinity, and modulate pKa.[2] Iodine, a larger and more polarizable halogen, can serve as a versatile synthetic handle for cross-coupling reactions or act as a bioisostere for other groups.[3]

4-Fluoro-5-iodopyridin-2-amine (CAS No. 1649470-53-0) combines these features, making it a compound of interest for the synthesis of complex molecules, including potential kinase inhibitors, central nervous system agents, and radiolabeled imaging agents.[3] Understanding its core physicochemical properties is paramount for its effective utilization in drug design, formulation development, and chemical synthesis.

Molecular Identity and Structure

The fundamental identity of 4-Fluoro-5-iodopyridin-2-amine is established by its molecular formula, weight, and structural identifiers.

Caption: Chemical structure of 4-Fluoro-5-iodopyridin-2-amine.

Table 1: Chemical Identifiers for 4-Fluoro-5-iodopyridin-2-amine

| Identifier | Value | Source |

| CAS Number | 1649470-53-0 | [4] |

| Molecular Formula | C₅H₄FIN₂ | [4] |

| Molecular Weight | 238.00 g/mol | [4] |

| IUPAC Name | 4-Fluoro-5-iodopyridin-2-amine | |

| SMILES | NC1=CC(I)=C(F)C=N1 | [4] |

| InChI Key | IHKOBZNEWCGRPD-UHFFFAOYSA-N |

Physicochemical Properties: Knowns and Predictions

Direct experimental data for 4-Fluoro-5-iodopyridin-2-amine is not extensively published. The following table summarizes available information from suppliers, computational predictions, and experimental data for structurally similar compounds to provide a useful, albeit preliminary, profile.

Table 2: Summary of Physicochemical Properties

| Property | Value (4-Fluoro-5-iodopyridin-2-amine) | Reference Compound Data | Source |

| Physical Form | Solid | - | |

| Melting Point | Not available | 2-Amino-5-iodopyridine: 128-131 °C[5] 2-Amino-5-fluoropyridine: 93-97 °C | - |

| Boiling Point | Not available | - | - |

| Solubility | Not available | 2-Amino-5-iodopyridine is soluble in Methanol[6] 2-Amino-5-fluoropyridine is soluble in Methanol | - |

| pKa (Predicted) | Not available | Pyridine derivatives' pKa values are influenced by substituents. Computational methods can provide estimates.[7] | - |

| LogP (Predicted) | 1.4075 | - | [4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | - | [4] |

| Hydrogen Bond Donors | 1 | - | [4] |

| Hydrogen Bond Acceptors | 2 | - | [4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust methodologies for the experimental determination of key physicochemical parameters. These protocols are designed to be self-validating and are grounded in standard pharmaceutical testing practices.

Determination of Melting Point

The melting point is a critical indicator of purity.[8] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of 4-Fluoro-5-iodopyridin-2-amine is completely dry and finely powdered. If necessary, gently crush the crystalline solid using a mortar and pestle.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Replicate Analysis: Repeat the accurate determination at least twice to ensure reproducibility.

Caption: Workflow for melting point determination.

Determination of Aqueous and Organic Solubility

Solubility is a critical parameter that influences bioavailability and formulation design.[9] Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[10]

-

System Preparation: To a series of glass vials, add an excess amount of 4-Fluoro-5-iodopyridin-2-amine to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, DMSO, ethanol). "Excess" is critical; undissolved solid must be visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure only the dissolved compound is analyzed, filter the supernatant through a 0.22 µm syringe filter. Causality Note: The choice of filter material is important to prevent adsorption of the compound. A low-binding material like PVDF is often a good starting point.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: Prepare a standard curve of 4-Fluoro-5-iodopyridin-2-amine of known concentrations to accurately determine the concentration in the sample.

Caption: Workflow for equilibrium solubility determination.

Determination of pKa

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[11] For a pyridine derivative, the pKa will reflect the basicity of the pyridine nitrogen.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Fluoro-5-iodopyridin-2-amine in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the compound.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each buffered solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa (the pH at the inflection point of the curve).[11]

An alternative and highly accurate method is NMR titration, where the chemical shifts of protons adjacent to the ionizable center are monitored as a function of pH.[12]

Proposed Synthetic Pathway

Proposed Reaction Scheme: Electrophilic Iodination

The synthesis would likely start from the commercially available 2-amino-4-fluoropyridine. The pyridine ring is activated towards electrophilic substitution, and the amino group is a strong activating group.

Caption: Proposed synthesis of 4-Fluoro-5-iodopyridin-2-amine.

This proposed synthesis leverages established chemistry for the iodination of activated pyridine rings. The use of silver sulfate helps to generate a more electrophilic iodine species.

Safety and Handling

4-Fluoro-5-iodopyridin-2-amine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light.[4]

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion and Future Outlook

4-Fluoro-5-iodopyridin-2-amine represents a promising, yet underexplored, building block for the development of novel therapeutics and chemical probes. While a complete experimental profile of its physicochemical properties is yet to be published, this guide provides the necessary theoretical framework and practical, step-by-step protocols for researchers to fully characterize this compound. The methodologies outlined herein are robust, grounded in established scientific principles, and designed to yield high-quality, reproducible data. A thorough understanding of the properties elucidated by these experiments will undoubtedly accelerate the application of 4-Fluoro-5-iodopyridin-2-amine in advancing the frontiers of medicinal chemistry.

References

[10] Veseli, A., et al. (2019). Shake-flask solubility method. MethodsX. [9] AxisPharm. (n.d.). Solubility Testing in Drug Discovery: Key Insights and Methods. Retrieved from AxisPharm website. [14] Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [15] WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec website. [16] Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution website. University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary, Department of Chemistry website. [12] Atalay, V. E., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [8] Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from Mettler Toledo website. [17] Lone Star College. (n.d.). Determination of Melting Point. Retrieved from Lone Star College website. [18] Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds? YouTube. [19] Ohta, S. (2021). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [20] BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S website. [11] Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate. [4] ChemScene. (n.d.). 5-Fluoro-4-iodopyridin-2-amine. Retrieved from ChemScene website. [13] Benchchem. (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Retrieved from Benchchem website. [7] Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [21] AK Scientific, Inc. (n.d.). 5-Fluoro-4-iodopyridin-2-amine Safety Data Sheet. Retrieved from AK Scientific, Inc. website. Sigma-Aldrich. (n.d.). 5-Fluoro-4-iodopyridin-2-amine. Retrieved from Sigma-Aldrich website. IWK Health Centre. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. Retrieved from IWK Health Centre website. [6] Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-iodopyridine. Retrieved from TCI website. [5] Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine. Retrieved from Sigma-Aldrich website. [3] Benchchem. (n.d.). Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development. Retrieved from Benchchem website. [2] Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [1] Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-fluoropyridine. Retrieved from TCI website. Sigma-Aldrich. (n.d.). 2-Amino-5-fluoropyridine. Retrieved from Sigma-Aldrich website.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-氨基-5-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. rheolution.com [rheolution.com]

- 17. pennwest.edu [pennwest.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 20. byjus.com [byjus.com]

- 21. aksci.com [aksci.com]

Navigating the Synthesis Landscape: A Technical Guide to 4-Fluoro-5-iodopyridin-2-amine and Its Key Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomer Specificity in Chemical Synthesis

In the precise world of pharmaceutical and materials science research, the exact arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. This guide addresses the chemical building block 4-Fluoro-5-iodopyridin-2-amine . However, a comprehensive search of chemical databases and supplier catalogs reveals a notable scarcity of this specific substitution pattern. Instead, the readily available and widely documented isomer is 5-Fluoro-4-iodopyridin-2-amine .

This distinction is not trivial. The positions of the fluorine and iodine atoms on the pyridine ring dictate the molecule's reactivity, its potential for forming specific bonds, and ultimately its utility as a precursor in complex syntheses. For researchers in drug discovery, where molecule-receptor interactions are highly specific, using the wrong isomer could lead to a complete loss of biological activity.

This guide will therefore focus on the commercially accessible and synthetically crucial isomer, 5-Fluoro-4-iodopyridin-2-amine , providing its definitive identification, sourcing information, and a detailed experimental protocol for its application. We will operate under the expert assumption that inquiries for "4-Fluoro-5-iodopyridin-2-amine" are likely aimed at this synthetically viable isomer.

Core Compound Identification: 5-Fluoro-4-iodopyridin-2-amine

The definitive identifier for any chemical compound is its Chemical Abstracts Service (CAS) number. This unique numerical identifier ensures that researchers are referencing the exact same substance, eliminating ambiguity between isomers.

The correct CAS number for 5-Fluoro-4-iodopyridin-2-amine is 1649470-53-0 .[1]

Physicochemical Properties

A foundational understanding of a compound's properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source |

| CAS Number | 1649470-53-0 | ChemScene[1] |

| Molecular Formula | C₅H₄FIN₂ | ChemScene[1] |

| Molecular Weight | 238.00 g/mol | ChemScene[1] |

| Synonyms | 5-Fluoro-4-iodo-2-pyridinamine | ChemScene[1] |

| SMILES | NC1=CC(I)=C(F)C=N1 | ChemScene[1] |

| Storage | 4°C, protect from light | ChemScene[1] |

Sourcing and Procurement

The availability of high-purity starting materials is a critical first step in any successful research and development program. 5-Fluoro-4-iodopyridin-2-amine is available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (like NMR or HPLC), and shipping timelines.

| Supplier | Product Number (Example) | Purity | Notes |

| ChemScene | CS-0050477 | ≥97% | Offers custom synthesis and process optimization services.[1] |

| Sigma-Aldrich | AMBH96F106C0 | Not specified | Available through their Ambeed catalog. |

| Ambeed | A96F106C0 | Not specified | Provides access to NMR, HPLC, and other analytical data.[2] |

Application in Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridines, such as 5-fluoro-4-iodopyridin-2-amine, are exceptionally valuable building blocks in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. The presence of an iodine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The fluorine atom can modulate the electronic properties of the ring and can be a site for later-stage functionalization or serve as a metabolically stable hydrogen bond acceptor in a final drug candidate.[3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of 5-Fluoro-4-iodopyridin-2-amine with a generic arylboronic acid. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.

Objective: To synthesize a 4-aryl-5-fluoropyridin-2-amine derivative.

Rationale: The Suzuki-Miyaura reaction is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids, allowing for the rapid generation of diverse compound libraries. The iodine atom at the C4 position is more reactive towards oxidative addition to the palladium(0) catalyst than a C-F or C-Cl bond would be, ensuring regioselective coupling.

Workflow Diagram

Sources

A Technical Guide to Determining the Solubility of 4-Fluoro-5-iodopyridin-2-amine in Organic Solvents for Drug Discovery and Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-Fluoro-5-iodopyridin-2-amine in various organic solvents. Given the critical role of solubility in the efficacy, formulation, and overall success of pharmaceutical compounds, this document outlines the underlying principles, experimental design, and detailed protocols for accurate solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

4-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative with potential applications in medicinal chemistry, serving as a key building block in the synthesis of bioactive molecules. The solubility of such an active pharmaceutical ingredient (API) is a paramount physicochemical property that influences its journey from the laboratory to clinical application. Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and result in poor bioavailability, ultimately increasing development costs and the likelihood of late-stage failure.[1][2][3]

This guide will not only present methodologies for solubility determination but will also delve into the rationale behind solvent selection and the interpretation of solubility data, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties and Solvent Selection Rationale

While specific quantitative solubility data for 4-Fluoro-5-iodopyridin-2-amine in a range of organic solvents is not extensively published, an understanding of its structure and the properties of common solvents can guide a systematic investigation. The molecule possesses a polar aminopyridine core, a hydrogen bond donor (the amine group), and two halogen substituents (fluoro and iodo) that contribute to its lipophilicity and potential for halogen bonding. The predicted LogP (a measure of lipophilicity) for this compound is approximately 1.4, suggesting a moderate balance between hydrophilicity and lipophilicity.[4]

Table 1: Physicochemical Properties of Common Organic Solvents for Solubility Screening

The choice of solvent is critical and should be guided by the principle of "like dissolves like." A diverse panel of solvents, spanning a range of polarities, hydrogen bonding capabilities, and functional groups, should be screened. The following table summarizes key properties of representative organic solvents.[5][6][7][8][9]

| Solvent | Chemical Class | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Water Miscibility |

| Non-Polar | |||||

| n-Hexane | Aliphatic Hydrocarbon | 69 | 1.88 | Non-polar | Immiscible |

| Toluene | Aromatic Hydrocarbon | 111 | 2.38 | Non-polar | Immiscible |

| Diethyl Ether | Ether | 34.6 | 4.34 | Non-polar | Slightly Miscible |

| Polar Aprotic | |||||

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 39.6 | 9.08 | Polar Aprotic | Immiscible |

| Tetrahydrofuran (THF) | Ether | 66 | 7.58 | Polar Aprotic | Miscible |

| Ethyl Acetate | Ester | 77.1 | 6.02 | Polar Aprotic | Slightly Miscible |

| Acetonitrile (ACN) | Nitrile | 82 | 37.5 | Polar Aprotic | Miscible |

| Dimethylformamide (DMF) | Amide | 153 | 36.7 | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 46.7 | Polar Aprotic | Miscible |

| Polar Protic | |||||

| Methanol (MeOH) | Alcohol | 64.7 | 32.7 | Polar Protic | Miscible |

| Ethanol (EtOH) | Alcohol | 78.3 | 24.5 | Polar Protic | Miscible |

| Isopropanol (IPA) | Alcohol | 82.6 | 19.9 | Polar Protic | Miscible |

| Acetic Acid | Carboxylic Acid | 118 | 6.15 | Polar Protic | Miscible |

Experimental Determination of Solubility: Methodologies and Protocols

The two primary methods for determining solubility are the kinetic and thermodynamic approaches. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[1][3][10]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[11][12][13] It involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.

Caption: Workflow for the Shake-Flask Method.

-

Preparation: Accurately weigh an excess amount of 4-Fluoro-5-iodopyridin-2-amine (to ensure a saturated solution) into a glass vial.

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[1][12] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification: Carefully take an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of 4-Fluoro-5-iodopyridin-2-amine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[15]

-

Calculation: Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (commonly DMSO), remains in solution after being diluted into an aqueous or organic medium.[2][3] This method is faster than the shake-flask method and is well-suited for early-stage drug discovery where large numbers of compounds are screened.[16][17][18]

Caption: Workflow for Kinetic Solubility Measurement.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Fluoro-5-iodopyridin-2-amine in 100% DMSO (e.g., 20 mM).[2]

-

Solvent Dispensing: In a 96-well microplate, dispense the organic solvent of interest into each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low and constant across all measurements to minimize its co-solvent effects.[16]

-

Incubation: Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.[1]

-

Detection of Precipitation: Measure the amount of precipitate formed using laser nephelometry, which detects light scattering from insoluble particles.[16] The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Safety and Handling Considerations

4-Fluoro-5-iodopyridin-2-amine and its isomers are classified as hazardous materials.[19][20][21][22][23][24] It is crucial to handle the compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[19] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Determining the solubility of 4-Fluoro-5-iodopyridin-2-amine is a fundamental step in its evaluation as a potential drug candidate. This guide has provided a comprehensive overview of the principles and detailed protocols for both thermodynamic and kinetic solubility measurements. By systematically applying these methodologies, researchers can generate reliable and crucial data to guide lead optimization, formulation development, and ultimately, the successful progression of new chemical entities through the drug development pipeline.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Physical Properties of Organic Solvents. Utah Tech University. [Link]

-

High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. ACS Publications. [Link]

-

Organic Solvents: Types, Uses, & Properties Explained. Allen. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). [Link]

-

4-Chloro-5-iodopyridin-2-amine. PubChem. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chemscene.com [chemscene.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. who.int [who.int]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. solvescientific.com.au [solvescientific.com.au]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]

- 22. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. fishersci.ch [fishersci.ch]

- 24. achmem.com [achmem.com]

A Guide to the Structural Elucidation of 4-Fluoro-5-iodopyridin-2-amine: From Synthesis to Supramolecular Analysis

Abstract

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is of paramount importance. This atomic blueprint governs critical physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing a drug's efficacy and safety profile.[1][2][3] This whitepaper presents a comprehensive technical guide for the structural elucidation of 4-fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry. We will navigate the entire workflow, from a proposed synthetic pathway and rigorous characterization to the generation of high-quality single crystals and their definitive analysis by X-ray diffraction. This guide is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale to empower informed experimental design and interpretation. The discussion extends to advanced analytical techniques, such as Hirshfeld surface analysis, to decode the intricate network of intermolecular interactions that dictate the crystal packing and solid-state behavior of this promising molecule.

Introduction: The Imperative of Solid-State Characterization

The ability of a single molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development.[1][2] Different polymorphs of the same API can exhibit divergent physical properties, potentially leading to unforeseen issues in manufacturing, stability, and clinical performance.[3] Therefore, a thorough investigation of the solid state is not merely an academic exercise but a critical component of risk mitigation and intellectual property management. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule, providing unequivocal data on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice.[4][5][6][7]

This guide will use 4-fluoro-5-iodopyridin-2-amine as a case study to illustrate the principles and practices of modern crystal structure analysis. While a published crystal structure for this specific molecule is not yet available, this document will serve as a prospective roadmap for its complete structural determination and analysis.

Synthesis and Spectroscopic Confirmation

A robust and reproducible synthetic route is the foundational step for obtaining pure, crystalline material. Based on established methods for the halogenation of aminopyridines, we propose the following synthetic protocol.

Proposed Synthesis of 4-Fluoro-5-iodopyridin-2-amine

The synthesis of the target compound can be approached from commercially available 2-amino-4-fluoropyridine. The introduction of iodine at the 5-position can be achieved via electrophilic iodination.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The use of NIS provides a milder and more selective method for iodination compared to molecular iodine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4-fluoro-5-iodopyridin-2-amine.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the number and connectivity of protons on the pyridine ring.

-

¹³C NMR will identify all carbon environments.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational frequencies for the N-H stretches of the amine group, C-F, and C-I bonds, as well as the pyridine ring vibrations.[8][9]

The workflow for synthesis and characterization is depicted below:

Caption: Workflow for the synthesis and characterization of the target compound.

Crystallization and Polymorph Screening

The generation of high-quality single crystals is often the most challenging step in SCXRD.[4][10] A systematic screening of various crystallization conditions is essential to identify optimal parameters and to discover potential polymorphs.

Crystallization Techniques

Several methods can be employed to grow single crystals of small organic molecules:[4][11][12]

| Technique | Principle | Key Variables |

| Slow Evaporation | Gradually increasing the solute concentration by slowly evaporating the solvent.[11] | Solvent choice, temperature, vial opening size. |

| Vapor Diffusion | An antisolvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility.[12] | Solvent/antisolvent pair, temperature, container setup. |

| Cooling Crystallization | Decreasing the temperature of a saturated solution to reduce solubility and induce crystallization. | Cooling rate, solvent, initial concentration. |

| Antisolvent Addition | Directly adding an antisolvent to a solution of the compound to induce precipitation.[12] | Antisolvent, addition rate, mixing. |

Experimental Protocol for Screening:

-

Solubility Assessment: Begin by determining the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

High-Throughput Screening: Employ a multi-well crystallization plate to screen numerous conditions simultaneously. Use small amounts of the compound for each trial.

-

Condition Variation: Systematically vary solvents, solvent/antisolvent combinations, concentrations, and temperatures.

-

Observation: Regularly inspect the crystallization trials under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the SCXRD experiment can be performed to determine the molecular and crystal structure.[5][6]

The SCXRD Workflow

The process involves several key stages, from data collection to the final refined structure.

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

-

Crystal Mounting: A high-quality single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern, which consists of a series of spots of varying intensities.[7][13][14]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[14]

-

Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, direct methods are commonly used, as implemented in programs like SHELXS.[15][16] This phase involves solving the "phase problem" of crystallography.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods, typically with software like SHELXL.[15] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.

Advanced Structural Analysis: Hirshfeld Surface Analysis

Beyond the basic molecular structure, a detailed analysis of the intermolecular interactions is crucial for understanding the crystal's properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density. By mapping properties onto this surface, one can visualize the nature and location of intermolecular contacts.

Key Analyses:

-

d_norm Surface: This property, mapped onto the Hirshfeld surface, highlights intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals radii in white, and longer contacts in blue. This provides an immediate visual representation of important interactions like hydrogen bonds and halogen bonds.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts in a 2D histogram, quantifying the contribution of different types of interactions (e.g., H···H, C···H, N···H, I···F) to the overall crystal packing. For 4-fluoro-5-iodopyridin-2-amine, one would expect significant contributions from N-H···N hydrogen bonds, as well as potential C-I···N or C-I···F halogen bonds, which are of great interest in crystal engineering.

Conclusion

The structural analysis of 4-fluoro-5-iodopyridin-2-amine, as outlined in this guide, represents a comprehensive approach to modern solid-state characterization. By systematically proceeding from synthesis and spectroscopic confirmation to crystallization, SCXRD analysis, and advanced interpretation of intermolecular forces, researchers can gain a profound understanding of this molecule's solid-state properties. This knowledge is indispensable for making informed decisions during drug development, ensuring the selection of the most stable and performant crystalline form, and ultimately contributing to the creation of safer and more effective medicines. The methodologies described herein provide a robust framework applicable to a wide range of small molecule APIs, underscoring the central role of crystallography in the pharmaceutical sciences.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 2, 2026, from [Link]

-

Polymorphism in Drugs: Why Crystal Forms Matter. (2025, May 1). PharmaCores. Retrieved January 2, 2026, from [Link]

-

What is Hirshfeld Surface Analysis. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

-

Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.). IntechOpen. Retrieved January 2, 2026, from [Link]

-

Chemical crystallisation. (n.d.). SPT Labtech. Retrieved January 2, 2026, from [Link]

-

Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT - Institute of Validation Technology. Retrieved January 2, 2026, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 2, 2026, from [Link]

-

Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Retrieved January 2, 2026, from [Link]

-

Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

The Shelx Suite: Applications to Macromolecular Crystallography. (n.d.). SBGrid. Retrieved January 2, 2026, from [Link]

-

crystallization of small molecules. (n.d.). University of Aveiro. Retrieved January 2, 2026, from [Link]

-

Hirshfeld surface analysis. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

A beginner's guide to X-ray data processing. (2021, May 28). Portland Press. Retrieved January 2, 2026, from [Link]

-

Crystal structure refinement with SHELXL. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 2, 2026, from [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved January 2, 2026, from [Link]

-

Chapter 6.1.2 SHELXL-97. (n.d.). University of Göttingen. Retrieved January 2, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC - Carleton College. Retrieved January 2, 2026, from [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi's personal page. Retrieved January 2, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018, April 24). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022, July 21). Open Access LMU. Retrieved January 2, 2026, from [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20511-12-0|5-Iodopyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. 2-Fluoro-5-iodopyridine(171197-80-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-5-iodopyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. 2-Fluoro-5-iodopyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. chemimpex.com [chemimpex.com]

- 11. calpaclab.com [calpaclab.com]

- 12. chemscene.com [chemscene.com]

- 13. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 14. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 16. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Fluoro-5-iodopyridin-2-amine

Foreword: Bridging the Gap Between Synthesis and Application with In-Silico Chemistry

In the landscape of modern drug discovery and materials science, the journey from a novel chemical entity to a functional molecule is often long and resource-intensive. 4-Fluoro-5-iodopyridin-2-amine (CAS: 1649470-53-0) stands as a compelling example of a pyridine scaffold rich with potential, yet to be fully characterized in the public domain through extensive experimental studies.[1][2][3][4][5] This guide, therefore, takes a forward-looking, computational-first approach. We will delineate a comprehensive theoretical framework to predict, analyze, and understand the physicochemical properties, reactivity, and biological potential of this molecule. For researchers, scientists, and drug development professionals, this document serves as a practical blueprint for leveraging computational chemistry to illuminate the path for molecules where experimental data is nascent. By employing robust theoretical models, we can proactively assess a molecule's promise and guide its future experimental investigation.

Molecular Architecture and Foundational Properties

4-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative with a molecular formula of C₅H₄FIN₂ and a molecular weight of 238.00 g/mol .[1] The strategic placement of three distinct functional groups—an amine, a fluorine atom, and an iodine atom—on the pyridine ring lays the groundwork for its unique electronic and steric characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₄FIN₂ | ChemScene[1] |

| Molecular Weight | 238.00 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene |

| LogP | 1.4075 | ChemScene |

The amine group at the 2-position is a strong electron-donating group, influencing the electron density of the aromatic system. Conversely, the fluorine atom at the 4-position and the iodine atom at the 5-position are electron-withdrawing halogens, which significantly modulate the electronic landscape of the pyridine ring.[6][7] This push-pull electronic arrangement is central to the molecule's reactivity and potential biological activity.

A Note on Synthesis

Theoretical and Computational Methodology: A Practical Workflow

To thoroughly investigate the properties of 4-Fluoro-5-iodopyridin-2-amine in silico, a multi-faceted computational approach is warranted. Density Functional Theory (DFT) stands as a cornerstone for these investigations, offering a favorable balance between computational cost and accuracy for systems of this nature.[9][10][11]

Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the ground-state molecular geometry. This is achieved through geometry optimization calculations.

Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[12][13]

-

Basis Set: 6-311++G(d,p) for all atoms except iodine. For iodine, a basis set with effective core potentials, such as LANL2DZ, is recommended to account for relativistic effects.

-

Procedure: a. Construct the initial 3D structure of 4-Fluoro-5-iodopyridin-2-amine. b. Perform a geometry optimization calculation to find the minimum energy conformation. c. Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Output: Optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. The frequency calculation will yield the theoretical infrared (IR) and Raman spectra.

Deep Dive into Electronic Structure and Reactivity

With an optimized geometry, we can now probe the electronic properties that govern the molecule's behavior.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding chemical reactivity.[14] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate electrons (nucleophilicity).

-

LUMO: Represents the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Workflow: FMO Analysis

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

For 4-Fluoro-5-iodopyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO will likely be distributed across the aromatic system, with significant contributions from the carbon atoms bearing the electron-withdrawing halogen substituents.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[15][16][17][18]

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.

-

Green/Yellow regions: Represent areas of neutral potential.

Expected MEP for 4-Fluoro-5-iodopyridin-2-amine:

We anticipate a region of strong negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites susceptible to protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the region around the iodine atom are expected to exhibit positive electrostatic potential.

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Spectroscopic Properties: A Computational Preview

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical spectra can aid in the structural elucidation of this molecule and its derivatives.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group.

Predicted ¹³C NMR Spectral Features:

-

Five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.

Predicted ¹⁹F NMR Spectral Features:

-

A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies from the DFT frequency analysis can be used to generate a theoretical IR spectrum.

Key Predicted IR Bands:

-

N-H stretching: Typically in the range of 3300-3500 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band, typically around 1200-1300 cm⁻¹.

-

C-I stretching: At lower frequencies, typically below 600 cm⁻¹.

Potential in Drug Discovery: A Molecular Docking Perspective

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] The unique substitution pattern of 4-Fluoro-5-iodopyridin-2-amine makes it an attractive candidate for development as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[19][20][21]

Workflow: Molecular Docking

Caption: A generalized workflow for molecular docking studies.

Hypothesized Binding Mode in a Kinase Active Site:

-

The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of the kinase domain.

-

The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues in the active site.

-

The iodine atom can form halogen bonds, which are increasingly recognized as important interactions in drug-target binding.

Reactivity and Synthetic Utility: The Role of the Halogen Substituents

The fluorine and iodine atoms on the pyridine ring are not merely passive substituents; they are handles for further synthetic transformations.

-

The Iodine Atom: The C-I bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at the 5-position.

-

The Fluorine Atom: While the C-F bond is strong, the fluorine atom activates the pyridine ring towards nucleophilic aromatic substitution (SNA_Ar), particularly at the ortho and para positions.

Conclusion and Future Directions

This in-depth technical guide has laid out a comprehensive theoretical and computational framework for the study of 4-Fluoro-5-iodopyridin-2-amine. While experimental data for this specific molecule remains to be published, the computational methodologies detailed herein provide a powerful and predictive approach to understanding its fundamental properties, reactivity, and potential applications.

The in-silico analysis suggests that 4-Fluoro-5-iodopyridin-2-amine is a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its rich and tunable reactivity also makes it a valuable building block for organic synthesis.

Future experimental work should focus on:

-

Synthesis and full spectroscopic characterization: To validate the theoretical predictions presented in this guide.

-

X-ray crystallography: To provide definitive structural information.

-

Exploration of its reactivity: In a variety of cross-coupling and nucleophilic substitution reactions.

-

Synthesis and biological evaluation of derivatives: To probe its potential as a drug lead.

By integrating the computational insights from this guide with targeted experimental investigations, the full potential of 4-Fluoro-5-iodopyridin-2-amine can be unlocked, accelerating its journey from a chemical curiosity to a molecule of significant scientific and potentially therapeutic value.

References

-

Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. - Mount Sinai Scholars Portal. (URL: [Link])

-

DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. (URL: [Link])

-

Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. - VIVO. (URL: [Link])

-